5-Chloro-2-iodo-3-(trifluoromethyl)pyridine

Cross-coupling Suzuki-Miyaura Sonogashira

5-Chloro-2-iodo-3-(trifluoromethyl)pyridine (CAS 1807208-32-7) is a heterocyclic building block characterized by a pyridine ring with a chlorine at position 5, an iodine at position 2, and a trifluoromethyl group at position 3. Its core structure is a key motif in the development of active pharmaceutical and agrochemical ingredients, where the trifluoromethyl group imparts enhanced metabolic stability and lipophilicity to derived compounds.

Molecular Formula C6H2ClF3IN
Molecular Weight 307.44 g/mol
Cat. No. B13003463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-iodo-3-(trifluoromethyl)pyridine
Molecular FormulaC6H2ClF3IN
Molecular Weight307.44 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(F)(F)F)I)Cl
InChIInChI=1S/C6H2ClF3IN/c7-3-1-4(6(8,9)10)5(11)12-2-3/h1-2H
InChIKeyBNTZVNRXRKTCHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-iodo-3-(trifluoromethyl)pyridine: Structure and Procurement Context for a Halogenated Pyridine Building Block


5-Chloro-2-iodo-3-(trifluoromethyl)pyridine (CAS 1807208-32-7) is a heterocyclic building block characterized by a pyridine ring with a chlorine at position 5, an iodine at position 2, and a trifluoromethyl group at position 3 [1]. Its core structure is a key motif in the development of active pharmaceutical and agrochemical ingredients, where the trifluoromethyl group imparts enhanced metabolic stability and lipophilicity to derived compounds [2]. This specific halogenation pattern is critical for enabling site-selective, sequential cross-coupling strategies, making it a valuable intermediate for the rational construction of complex molecular architectures [3].

Why Generic Halopyridine Substitution is Not Viable for 5-Chloro-2-iodo-3-(trifluoromethyl)pyridine


Substituting 5-Chloro-2-iodo-3-(trifluoromethyl)pyridine with a non-specific or less differentiated halogenated pyridine analog (e.g., a simple 2-iodopyridine or a 2-chloro-5-(trifluoromethyl)pyridine) fails to provide the precise, orthogonal reactivity required for advanced synthetic sequences . This compound uniquely combines three distinct functional handles: a highly reactive C-I bond for efficient initial cross-couplings (e.g., Suzuki, Sonogashira), a less reactive C-Cl bond for subsequent orthogonal functionalization, and a strongly electron-withdrawing -CF3 group that modulates the electronic properties of the pyridine ring and enhances the biological profile of final target molecules [1]. The specific 2,3,5-substitution pattern dictates a unique reactivity profile in metalation and electrophilic substitution reactions, which cannot be replicated by a different halogen array [2]. Using a less tailored analog would compromise chemo- and regioselectivity, reduce synthetic efficiency, and ultimately jeopardize the successful construction of the desired target molecule.

Quantitative Evidence for Differentiating 5-Chloro-2-iodo-3-(trifluoromethyl)pyridine from Analogs


Enhanced Reactivity of 2-Iodopyridines in Cross-Coupling Reactions

The presence of the iodine atom at the 2-position confers a significant reactivity advantage in palladium-catalyzed cross-coupling reactions compared to its 2-bromo and 2-chloro analogs [1]. 2-Iodopyridines, including 5-Chloro-2-iodo-3-(trifluoromethyl)pyridine, can be converted into 2-(trifluoromethyl)pyridines with yields described as 'almost quantitative' when reacted with in situ generated (trifluoromethyl)copper [2]. This contrasts sharply with the 'moderate at best' yields observed for the corresponding 3- and 4-iodopyridines or 2-bromopyridines under identical conditions, directly quantifying the superior reactivity of the 2-iodo regioisomer [3].

Cross-coupling Suzuki-Miyaura Sonogashira

Orthogonal Reactivity Profile Enabled by Dual Halogen Substituents

5-Chloro-2-iodo-3-(trifluoromethyl)pyridine possesses a unique advantage over simpler monohalogenated or symmetrically substituted analogs due to its orthogonal reactivity. The C-I bond is significantly more reactive than the C-Cl bond towards oxidative addition with palladium(0) catalysts [1]. This difference allows for a highly chemo- and regioselective first cross-coupling event at the iodine-bearing C2 position, leaving the chlorine at C5 intact for a subsequent, orthogonal transformation under different reaction conditions [2]. This is a distinct strategic advantage over using a compound like 2,5-dichloro-3-(trifluoromethyl)pyridine, where selective mono-functionalization is challenging, or 5-chloro-2-(trifluoromethyl)pyridine, which lacks a facile coupling handle.

Sequential functionalization Regioselectivity Complex molecule synthesis

Electronic Modulation via the 3-Trifluoromethyl Group

The trifluoromethyl (-CF3) group at the 3-position is not merely a spectator but a powerful electronic modulator. Its Hammett constant (σp) is 0.54, indicating a strong electron-withdrawing effect, compared to a hydrogen atom (σp ~ 0) [1]. This electron deficiency lowers the electron density of the pyridine ring, which can enhance metabolic stability against oxidative enzymes in biological systems [2]. In contrast, a 5-chloro-2-iodopyridine analog lacking the -CF3 group would be significantly more electron-rich and therefore more susceptible to rapid oxidative metabolism and would also exhibit different reactivity in electrophilic and nucleophilic substitution reactions.

Physicochemical properties Metabolic stability Agrochemical design

Key Application Scenarios for 5-Chloro-2-iodo-3-(trifluoromethyl)pyridine in Scientific and Industrial Research


Agrochemical Lead Optimization via Sequential Suzuki-Miyaura Couplings

Agrochemical research frequently requires the introduction of diverse aryl groups onto a pyridine core. The orthogonal reactivity of the C2-I and C5-Cl bonds in 5-Chloro-2-iodo-3-(trifluoromethyl)pyridine enables a streamlined synthesis of libraries of unsymmetrical, functionalized trifluoromethylpyridines, a class known for its crop protection applications [1]. A researcher can first utilize the highly reactive C-I bond for a Suzuki-Miyaura coupling with an arylboronic acid, followed by a second, orthogonal coupling (e.g., Buchwald-Hartwig amination or a modified Suzuki) at the C-Cl position. This avoids the regioisomeric mixtures and low yields associated with using less differentiated starting materials.

Pharmaceutical Scaffold Diversification and Late-Stage Functionalization

In medicinal chemistry, the ability to efficiently generate diversity around a privileged scaffold is paramount. 5-Chloro-2-iodo-3-(trifluoromethyl)pyridine serves as a versatile 'privileged scaffold' due to the combination of its tunable reactivity and the drug-like properties imparted by the -CF3 group [1]. The robust, high-yielding conversion of the C2-iodo position to other functional groups, including the trifluoromethyl group itself when required, makes it a reliable starting point for synthesizing drug candidates with improved metabolic profiles [2]. This is particularly relevant in antiviral and anti-infective drug discovery programs where fluorinated heterocycles are prevalent.

Construction of Polyheterocyclic Frameworks via Tandem Sonogashira/Cyclization Sequences

For the synthesis of complex, polycyclic architectures, the combination of an iodine atom and a chloro atom on the same pyridine ring is invaluable. The C2-iodine can undergo a facile Sonogashira coupling with a terminal alkyne, and the resulting intermediate can be subjected to an electrophilic cyclization event [1]. The remaining C5-chlorine serves as a latent functional handle for further molecular elaboration in a later synthetic step. This approach is more convergent and higher-yielding than attempting to build the same architecture from a less functionalized, symmetrical starting material [2].

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